2,5-Difluoro-3-methylbenzonitrile

Vue d'ensemble

Description

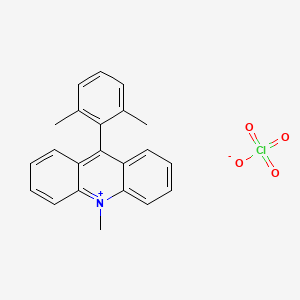

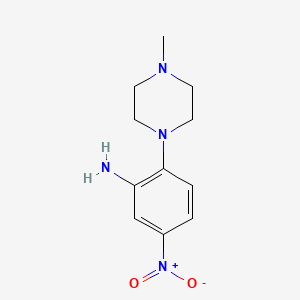

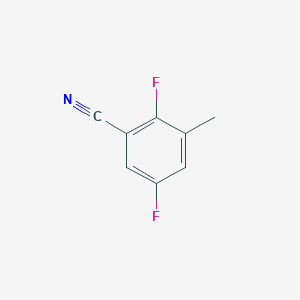

2,5-Difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,5-Difluoro-3-methylbenzonitrile is 1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 . This indicates that the molecule consists of a benzonitrile group with two fluorine atoms and one methyl group attached to the benzene ring .Physical And Chemical Properties Analysis

2,5-Difluoro-3-methylbenzonitrile is a solid at room temperature . It has a boiling point of 211.1°C at 760 mmHg . The compound should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

Organic Synthesis

2,5-Difluoro-3-methylbenzonitrile: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to the presence of reactive nitrile and fluorine groups. These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating complex molecular architectures .

Pharmaceutical Research

In pharmaceutical research, 2,5-Difluoro-3-methylbenzonitrile is used to develop new drug candidates. Its difluoromethyl group can improve the metabolic stability of potential drugs, making it an important moiety in drug design. Researchers utilize this compound to synthesize molecules with potential therapeutic effects, such as anti-inflammatory, anticancer, and antibacterial agents .

Material Science

The application of 2,5-Difluoro-3-methylbenzonitrile in material science includes the development of novel organic semiconductors. Its electronic properties can be harnessed to create materials with specific conductive or photovoltaic characteristics. This is particularly relevant in the field of organic electronics, where such compounds contribute to the advancement of solar cells and OLED technology .

Analytical Chemistry

In analytical chemistry, 2,5-Difluoro-3-methylbenzonitrile is used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Environmental Science

This compound’s role in environmental science is linked to the study of atmospheric chemistry and pollutant degradation. Researchers investigate the breakdown products of 2,5-Difluoro-3-methylbenzonitrile to understand its behavior and impact on the environment. It serves as a model compound to study the fate of fluorinated organic molecules in nature .

Industrial Applications

Industrially, 2,5-Difluoro-3-methylbenzonitrile finds use in the synthesis of dyes, pigments, and other fluorinated materials. Its incorporation into polymers and coatings can impart desirable properties such as resistance to chemicals and high temperatures, making it a valuable additive in industrial formulations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Many drugs and chemical compounds exert their effects by interacting with protein targets in the body. These targets can include enzymes, receptors, and ion channels, among others. The specific target of a compound is often determined by the compound’s chemical structure and properties .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity .

Biochemical Pathways

Once a compound interacts with its target, it can influence various biochemical pathways in the body. This can lead to changes in cellular function and physiology, and ultimately result in the compound’s observed effects .

Pharmacokinetics

Pharmacokinetics refers to how the body processes a compound. This includes how the compound is absorbed, distributed, metabolized, and excreted (ADME). These processes can greatly influence a compound’s bioavailability, or how much of the compound is able to reach its target and exert its effects .

Result of Action

The result of a compound’s action can vary widely depending on its target and mode of action. This can range from changes in cellular function to alterations in whole-body physiology .

Action Environment

The action of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target tissue or organ .

Propriétés

IUPAC Name |

2,5-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCHUEANXRBERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662797 | |

| Record name | 2,5-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-methylbenzonitrile | |

CAS RN |

1003712-20-6 | |

| Record name | 2,5-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)